4-Ethynyl-2,2,6,6-tetramethyloxane
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Overview
Description
4-Ethynyl-2,2,6,6-tetramethyloxane is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . This compound is characterized by the presence of an ethynyl group attached to a tetramethyloxane ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Ethynyl-2,2,6,6-tetramethyloxane typically involves the reaction of 2,2,6,6-tetramethyloxane with an ethynylating agent under controlled conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the ethynylation process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
4-Ethynyl-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
4-Ethynyl-2,2,6,6-tetramethyloxane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and nanocomposites
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,2,6,6-tetramethyloxane involves its interaction with molecular targets through the ethynyl group. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition, receptor binding, and alteration of cellular signaling processes .
Comparison with Similar Compounds
4-Ethynyl-2,2,6,6-tetramethyloxane can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Both compounds contain a tetramethyl-substituted ring, but TEMPO has a nitroxyl group instead of an ethynyl group, leading to different reactivity and applications.
4-Ethynylphenylacetylene: This compound also contains an ethynyl group but is attached to a phenyl ring instead of a tetramethyloxane ring, resulting in distinct chemical properties and uses.
Properties
IUPAC Name |
4-ethynyl-2,2,6,6-tetramethyloxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-6-9-7-10(2,3)12-11(4,5)8-9/h1,9H,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZOJFNKCGHNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)C#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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